molecular formula C21H11N3O4S B11659849 2-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

2-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11659849
M. Wt: 401.4 g/mol
InChI Key: IOCISPPUFWCWBO-UHFFFAOYSA-N
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Description

2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to a nitro-substituted isoindole-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the condensation of o-aminothiophenol with an appropriate aldehyde . This intermediate is then coupled with a nitro-substituted isoindole-dione precursor under specific reaction conditions, such as the use of a suitable solvent (e.g., ethanol) and a catalyst (e.g., piperidine) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or phenyl rings .

Scientific Research Applications

2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell signaling pathways. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of a benzothiazole moiety with a nitro-substituted isoindole-dione structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H11N3O4S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[3-(1,3-benzothiazol-2-yl)phenyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C21H11N3O4S/c25-20-15-9-8-14(24(27)28)11-16(15)21(26)23(20)13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)29-19/h1-11H

InChI Key

IOCISPPUFWCWBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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